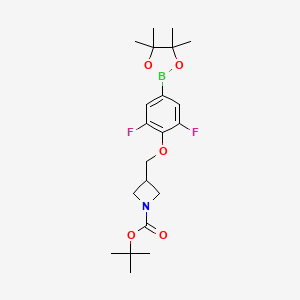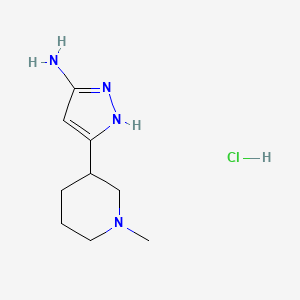
3-Amino-5-(1-methyl-3-piperidyl)pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32876676 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions
Métodos De Preparación
The synthesis of MFCD32876676 involves several steps, each requiring specific reagents and conditions. The synthetic routes typically include:
Initial Formation: The compound is initially formed through a reaction between specific organic precursors under controlled conditions. This step often involves the use of catalysts to facilitate the reaction.
Purification: After the initial formation, the compound undergoes purification processes such as recrystallization or chromatography to remove impurities.
Industrial Production: On an industrial scale, the production of MFCD32876676 involves large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency.
Análisis De Reacciones Químicas
MFCD32876676 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms.
Aplicaciones Científicas De Investigación
MFCD32876676 has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a reagent in various organic synthesis reactions. Its stability and reactivity make it a valuable tool for creating complex molecules.
Biology: In biological research, MFCD32876676 is used to study cellular processes and molecular interactions. It can act as a probe or marker in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in drug development. Its unique properties allow it to interact with specific biological targets, making it a candidate for new medications.
Industry: In industrial applications, MFCD32876676 is used in the production of specialty chemicals and materials. Its reactivity and stability are advantageous in manufacturing processes.
Mecanismo De Acción
The mechanism of action of MFCD32876676 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved in its action are complex and depend on the specific context in which it is used. For example, in a biological system, it may inhibit or activate certain enzymes, leading to changes in cellular function.
Comparación Con Compuestos Similares
MFCD32876676 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MFCD32876675 and MFCD32876677 share structural similarities with MFCD32876676. differences in functional groups and molecular configuration result in distinct properties and reactivity.
Uniqueness: What sets MFCD32876676 apart is its specific combination of stability and reactivity. This makes it particularly useful in applications where both properties are required, such as in drug development and industrial processes.
Propiedades
Fórmula molecular |
C9H17ClN4 |
|---|---|
Peso molecular |
216.71 g/mol |
Nombre IUPAC |
5-(1-methylpiperidin-3-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H16N4.ClH/c1-13-4-2-3-7(6-13)8-5-9(10)12-11-8;/h5,7H,2-4,6H2,1H3,(H3,10,11,12);1H |
Clave InChI |
WPERCBKSOAQANY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)C2=CC(=NN2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


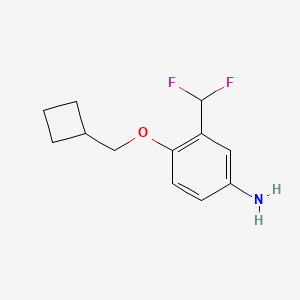
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)
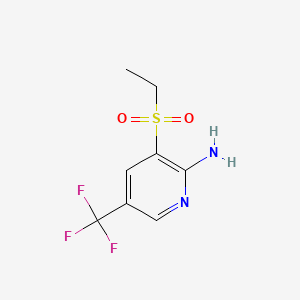
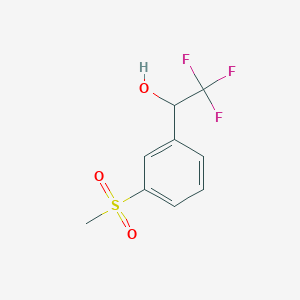
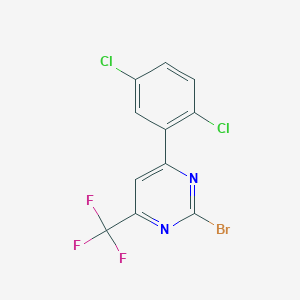
![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)
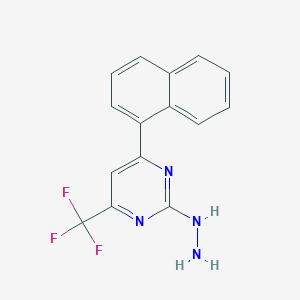
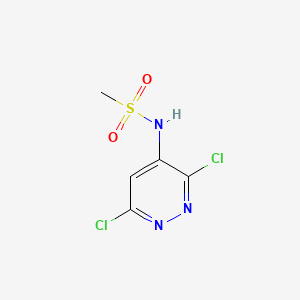
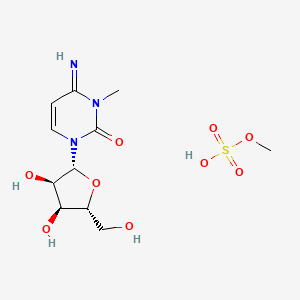
![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)
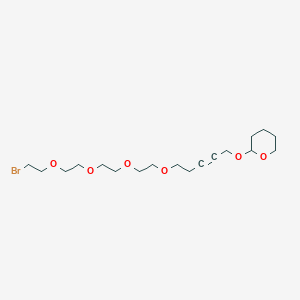
![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13714663.png)
![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)
